molecular formula C11H14N2O5 B13339681 N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

Cat. No.: B13339681
M. Wt: 254.24 g/mol
InChI Key: VXDGAWHKWZTBEQ-NSHDSACASA-N
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Description

(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a methyl group, and a ureido group, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the dihydroxyphenyl group, followed by the introduction of the methyl and ureido groups through a series of reactions including alkylation, amidation, and deprotection steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the ureido group.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.

Scientific Research Applications

(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid: shares similarities with other dihydroxyphenyl compounds such as catecholamines and phenolic acids.

    Catecholamines: Compounds like dopamine and norepinephrine, which also contain dihydroxyphenyl groups.

    Phenolic Acids: Compounds like caffeic acid and ferulic acid, known for their antioxidant properties.

Uniqueness

What sets (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1

InChI Key

VXDGAWHKWZTBEQ-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N

Origin of Product

United States

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